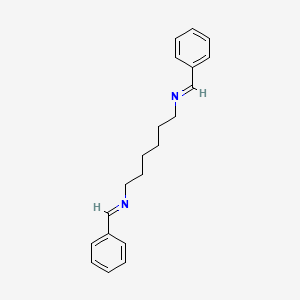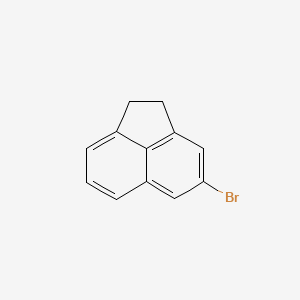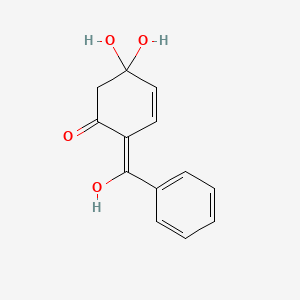
Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone is an organic compound characterized by its phenyl and trihydroxyphenyl groups attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone typically involves the reaction of phenylmethanone with a trihydroxybenzene derivative under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Modulating signal transduction pathways.
Antioxidant activity: Scavenging free radicals and protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone can be compared with other similar compounds, such as:
Phenyl(2,3,4-trihydroxyphenyl)methanone: Similar structure but different hydroxyl group positions.
Phenyl(2,4,6-trihydroxyphenyl)methanone: Another isomer with distinct chemical properties.
Phenyl(2,4-dihydroxyphenyl)methanone: Lacks one hydroxyl group, affecting its reactivity and applications.
Propiedades
Fórmula molecular |
C13H12O4 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
(2Z)-5,5-dihydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one |
InChI |
InChI=1S/C13H12O4/c14-11-8-13(16,17)7-6-10(11)12(15)9-4-2-1-3-5-9/h1-7,15-17H,8H2/b12-10- |
Clave InChI |
XBXZWHBSCJIGDV-BENRWUELSA-N |
SMILES isomérico |
C1C(=O)/C(=C(/C2=CC=CC=C2)\O)/C=CC1(O)O |
SMILES canónico |
C1C(=O)C(=C(C2=CC=CC=C2)O)C=CC1(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


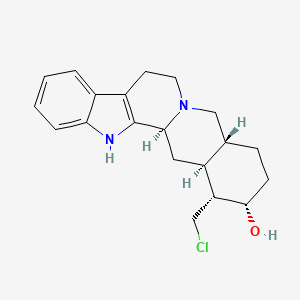
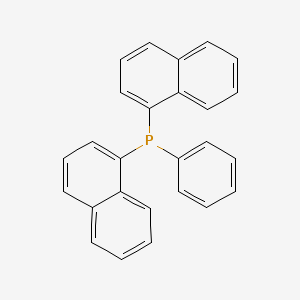
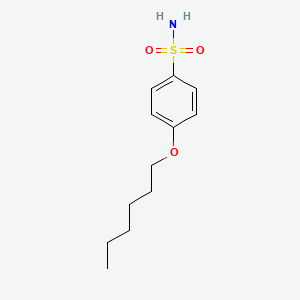
![(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one](/img/structure/B14748288.png)
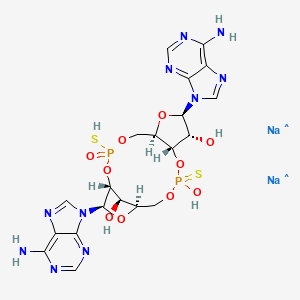
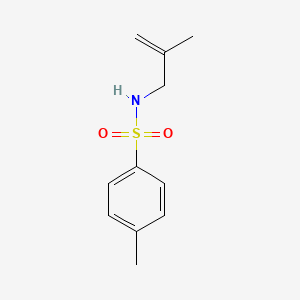




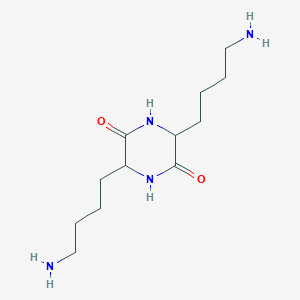
![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)
